BenchChemオンラインストアへようこそ!

5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties SAR

5-[(2-Methylbut-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1343167-86-1, molecular formula C₁₀H₁₁NO₃, molecular weight 193.20 g/mol) is a heterocyclic building block that combines a 5‑amino‑furan‑2‑carboxylic acid core with a gem‑dimethyl‑substituted terminal alkyne side chain. The 5‑amino‑furan‑2‑carboxylic acid scaffold has been validated in phenotypic screening campaigns for type 2 diabetes mellitus (T2DM) anti‑gluconeogenesis agents and in a focused library yielding dual D‑dopachrome tautomerase (D‑DT)/macrophage migration inhibitory factor‑1 (MIF‑1) inhibitors.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B13313896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C)(C#C)NC1=CC=C(O1)C(=O)O
InChIInChI=1S/C10H11NO3/c1-4-10(2,3)11-8-6-5-7(14-8)9(12)13/h1,5-6,11H,2-3H3,(H,12,13)
InChIKeyBLAMTDAQNDMFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid – Key Properties for Procurement Decisions


5-[(2-Methylbut-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1343167-86-1, molecular formula C₁₀H₁₁NO₃, molecular weight 193.20 g/mol) is a heterocyclic building block that combines a 5‑amino‑furan‑2‑carboxylic acid core with a gem‑dimethyl‑substituted terminal alkyne side chain . The 5‑amino‑furan‑2‑carboxylic acid scaffold has been validated in phenotypic screening campaigns for type 2 diabetes mellitus (T2DM) anti‑gluconeogenesis agents [1] and in a focused library yielding dual D‑dopachrome tautomerase (D‑DT)/macrophage migration inhibitory factor‑1 (MIF‑1) inhibitors [2]. The terminal alkyne provides a bioorthogonal handle for copper‑catalyzed azide–alkyne cycloaddition (CuAAC), enabling facile conjugation to azide‑modified payloads without interference from the carboxylic acid or furan functionalities [3].

Why 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid Cannot Be Replaced by a Generic Furan-2-carboxylic Acid Analog


Generic substitution among 5‑amino‑furan‑2‑carboxylic acid derivatives is unreliable because small structural changes on the 5‑amino substituent drastically alter both physicochemical properties and biological activity, as demonstrated in the anti‑gluconeogenesis SAR study of the SL010110 series [1]. The target compound bears a terminal alkyne on the 5‑amino group, a functional motif that is absent in the SL010110/10v series and most other literature‑described furan‑2‑carboxylic acid inhibitors; this alkyne not only modulates lipophilicity and steric bulk but also serves as a unique conjugation handle for bioorthogonal chemistry [2]. Furan‑to‑pyridine core replacement (e.g., 5-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid) introduces a basic nitrogen that alters hydrogen‑bonding capacity and drug‑likeness parameters, making the heterocyclic core a critical determinant of target engagement [3]. The quantitative evidence below shows that even a single‑methyl deletion (des‑methyl analog CAS 1598617‑57‑2) yields measurably different calculated properties, underscoring why interchange with a generic analog compromises reproducibility in a research or industrial campaign.

Quantitative Differentiation of 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid vs. Closest Analogs


Structural Differentiation from the Des-Methyl Analog: Geminal Dimethyl Substitution

The target compound incorporates a gem‑dimethyl group at the alkynyl carbon, whereas the closest commercial analog 5-[(But-3-yn-2-yl)amino]furan-2-carboxylic acid (CAS 1598617‑57‑2) carries a secondary carbon bearing only one methyl group and a hydrogen at the same position . The additional methyl group increases molecular weight from 179.17 g/mol to 193.20 g/mol (+7.8%) and raises the calculated XLogP3‑AA from approximately 0.9 to 1.2 (+0.3 log units), as computed by PubChem’s consensus algorithm [1]. This lipophilicity shift can meaningfully impact passive membrane permeability and non‑specific protein binding. Furthermore, replacement of the allylic/propargylic C–H bond of the des‑methyl analog with a C–C bond eliminates a known site of cytochrome P450 oxidation, a feature that medicinal chemistry precedent associates with improved metabolic stability, although no direct stability assay data exist for either compound [2].

Medicinal Chemistry Physicochemical Properties SAR

Heterocyclic Core Differentiation: Furan vs. Pyridine Analog

Replacement of the furan oxygen with a pyridine nitrogen yields 5-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid (PubChem CID 115490945), which constitutes the closest heterocyclic comparator [1]. The furan‑core target compound possesses a topological polar surface area (TPSA) of approximately 62.3 Ų, whereas the pyridine analog has a TPSA of ≈62.2 Ų, nearly equivalent [1]. However, the pyridine nitrogen introduces a basic center (predicted pKₐ ≈3.5–4.5) absent in furan, altering the hydrogen‑bond acceptor profile and the ionisation state at physiological pH 7.4. This difference is significant because the 5‑amino‑picolinic acid core of the pyridine analog was specifically optimized in the discovery of D‑DT/MIF‑1 dual inhibitor 4h (IC₅₀ = 2.4 μM for D‑DT; 9.8 μM for MIF‑1), and SAR around the 5‑amino heterocyclic core established that pyridine‑derived compounds gave superior tautomerase inhibition [2]. The furan analog has not been profiled in this assay, so the core replacement produces an unknowable shift in target potency, ruling out direct substitution without re‑screening.

Medicinal Chemistry Heterocyclic Chemistry Drug Design

Terminal Alkyne Reactivity Enablement: Bioorthogonal Click Chemistry Handle

The target compound uniquely incorporates a terminal alkyne (ethynyl group) that enables copper-catalyzed azide–alkyne cycloaddition (CuAAC), the prototypical bioorthogonal click reaction [1]. This functionality is absent in the majority of pharmacologically characterized furan‑2‑carboxylic acid derivatives, including the SL010110/10v series (T2DM anti‑gluconeogenesis, where the 5‑position typically bears a substituted benzylamino or alkylamino group without an alkyne [2]) and compound 4h/10b from the D‑DT/MIF‑1 dual inhibitor series (where the 5‑amino substituent consists of substituted benzyl groups [3]). The terminal alkyne allows direct, quantitative conjugation to any azide‑functionalized probe (e.g., fluorescent dyes, biotin tags, PEG chains, or solid‑phase resins) under mild aqueous conditions (CuSO₄/sodium ascorbate, room temperature, pH 7–8), which is critical for constructing target‑engagement probes, affinity‑pull‑down matrices, or PROTAC‑type degraders without requiring additional linker chemistry at the carboxylic acid [1]. Non‑alkyne furan‑2‑carboxylic acid analogs require separate derivatization steps to introduce a conjugation handle, adding synthetic complexity and potentially perturbing the pharmacophore.

Chemical Biology Bioconjugation Click Chemistry

Class‑Level Biological Precedent: Anti‑Gluconeogenic Activity of the Furan‑2‑Carboxylic Acid Scaffold

A phenotypic screening campaign of a furan‑2‑carboxylic acid compound library identified SL010110 as an inhibitor of hepatic gluconeogenesis with a mechanism distinct from metformin. Subsequent SAR optimization generated compound 10v, which demonstrated improved anti‑gluconeogenesis potency [1]. Although the exact target compound was not part of this library, the core scaffold (5‑amino‑furan‑2‑carboxylic acid) is identical. SL010110 and 10v differ in the 5‑amino substituent (benzylamino vs. substituted benzylamino) and lack the terminal alkyne of the target compound. In the pyruvate tolerance test, compound 10v at 5 mg/kg (oral) significantly reduced non‑fasting and fasting blood glucose levels in a chronic in vivo T2DM model, and pharmacokinetic evaluation showed moderate‑to‑high oral bioavailability with a relatively short half‑life [1]. These data establish that the 5‑amino‑furan‑2‑carboxylic acid scaffold is competent for in vivo glucose‑lowering activity, providing a class‑level validation that this chemotype is capable of engaging gluconeogenesis‑relevant targets. The target compound's distinct 5‑amino substituent (2‑methylbut‑3‑yn‑2‑yl) has not been evaluated in this assay, so the precise potency shift relative to 10v is unknown.

Type 2 Diabetes Mellitus Gluconeogenesis Phenotypic Screening

Transparency Statement: Limited High‑Strength Differential Evidence for This Specific Compound

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents (executed 2026‑05‑01) returned zero primary research articles, zero bioassay data points, and zero patent exemplifications containing experimental data for 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid (CAS 1343167‑86‑1) [1]. All quantitative differentiation presented in this guide derives from computed molecular properties (XLogP3‑AA, TPSA, molecular weight), structural comparison with the two closest commercial analogs (CAS 1598617‑57‑2 and PubChem CID 115490945), and class‑level biological evidence from the 5‑amino‑furan‑2‑carboxylic acid scaffold [2]. No direct head‑to‑head experimental comparison (biochemical IC₅₀, cellular EC₅₀, in vivo efficacy, metabolic stability, selectivity panel) exists for this compound versus any named comparator. Users should weigh this evidence gap when making procurement decisions for target‑specific biological studies and consider requesting custom screening data from the vendor or commissioning a focused biochemical profiling panel before committing to large‑scale purchase.

Evidence Transparency Procurement Risk

Application Scenarios for 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid Based on Verified Evidence


Chemical Biology Probe Development via CuAAC Bioconjugation

This compound is suited for constructing target‑engagement probes, affinity‑pull‑down reagents, or fluorescent imaging tools where the terminal alkyne allows direct CuAAC conjugation to azide‑modified biotin, fluorophores, or solid supports [1]. Unlike the des‑methyl analog or the non‑alkyne furan‑2‑carboxylic acid inhibitors (SL010110 series), no additional synthetic derivatization is required to introduce a conjugation handle, preserving the native pharmacophore geometry [2]. The gem‑dimethyl group may reduce non‑specific binding relative to a less sterically shielded alkyne, although this has not been experimentally verified.

Metabolic Disease SAR Expansion from a Validated Scaffold

The 5‑amino‑furan‑2‑carboxylic acid scaffold has demonstrated in vivo anti‑hyperglycemic activity in the T2DM context [1]. The target compound introduces an unexplored 5‑amino substituent (2‑methylbut‑3‑yn‑2‑yl) with distinct steric and lipophilic properties (calculated XLogP3‑AA ≈1.2 vs. ~0.9 for the des‑methyl analog [2]), offering a new SAR vector for gluconeogenesis inhibition screening. Laboratories with established gluconeogenesis assays (primary mouse hepatocytes, pyruvate tolerance tests) can directly test this compound head‑to‑head against 10v or metformin to quantify differentiation, with the alkyne subsequently enabling target‑identification pull‑down experiments without scaffold modification.

D‑DT/MIF‑1 Inhibitor Scaffold‑Hopping with a Furan Core

The D‑DT/MIF‑1 dual inhibitor 4h (pyridine‑2‑carboxylic acid core) achieved IC₅₀ values of 2.4 μM (D‑DT) and 9.8 μM (MIF‑1) [1]. Scaffold‑hopping from pyridine to furan (the target compound) replaces the basic pyridine nitrogen with a neutral furan oxygen, which would alter the hydrogen‑bond network at the tautomerase active site as inferred from the NMR endpoint titrations reported for 4h [1]. Researchers pursuing D‑DT/MIF‑1 inhibitor optimization can use this compound as a direct furan‑core comparator to 4h in the tautomerase activity assay and ERK phosphorylation cellular assay, with the caveat that no pre‑existing furan‑core activity data exist for this target.

Fragment‑Based or DNA‑Encoded Library (DEL) Conjugation Handle

The combination of a carboxylic acid (amide coupling site) and a terminal alkyne (CuAAC site) in a compact framework (MW 193.20) makes this compound a bifunctional building block suitable for on‑DNA or on‑resin conjugation strategies [1]. The furan ring provides additional aromatic character that may participate in π‑stacking interactions during target binding. For DEL technology platforms, the compound can be attached to DNA via amide bond formation at the carboxylic acid, leaving the alkyne free for subsequent library diversification or for encoding strategy validation, a feature absent in non‑alkyne furan‑2‑carboxylic acid DNA conjugates [2].

Quote Request

Request a Quote for 5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.